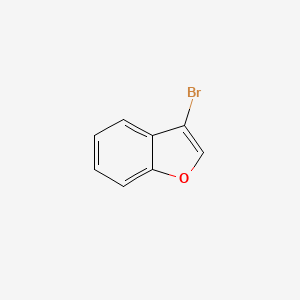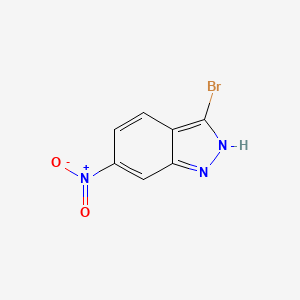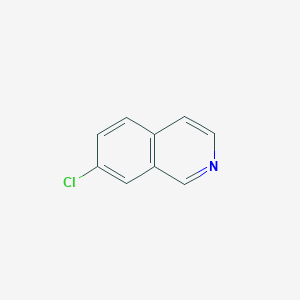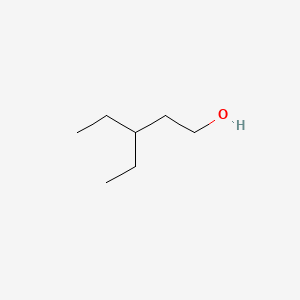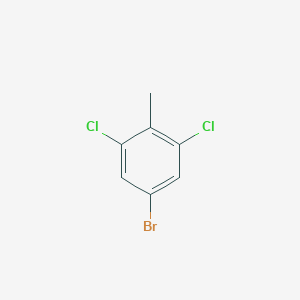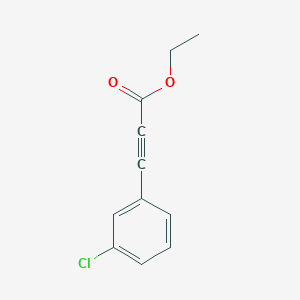
8-氨基喹啉-2-羧酸
描述
8-Aminoquinoline-2-carboxylic acid (8-AQC) is an organic acid that is commonly used in scientific research. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and other industrial products. 8-AQC is a versatile compound that has a wide range of applications in scientific research and industrial production.
科学研究应用
催化和键功能化
8-氨基喹啉-2-羧酸在催化中扮演着重要角色,特别是在碳氢键的功能化中。它已被用于辅助钯催化的芳基化和烷基化反应,对羧酸衍生物中的sp2和sp3 C-H键进行功能化。通过使用8-氨基喹啉作为辅助剂,可以促进这一过程,展示了其在选择性功能化一次和二次C-H键方面的有效性(Shabashov & Daugulis, 2010)。此外,通过8-酰胺螯合辅助,已描述了铜催化的8-氨基喹啉的C-H烷基化反应,实现了C2-金刚烷基8-氨基喹啉骨架的区域选择性制备(Xia, Zhu, Gu, & Wang, 2015)。
未来方向
Given the vast number of applications of quinoline-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of quinoline derivatives . The development of more efficient and diverse synthetic strategies for 8-aminoquinoline-2-carboxylic Acid could be a promising direction for future research .
作用机制
Target of Action
8-Aminoquinoline-2-carboxylic Acid, like other 8-aminoquinolines, is a nitrogen-containing heterocyclic compound . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests that the primary targets of 8-aminoquinoline-2-carboxylic Acid are likely to be specific C–H bonds in biological molecules, which it can activate or functionalize.
Mode of Action
The interaction of 8-aminoquinoline-2-carboxylic Acid with its targets involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases . This means that the compound can donate or accept an electron during its interaction with its targets, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
The biochemical pathways affected by 8-aminoquinoline-2-carboxylic Acid are likely to be those involving the molecules that contain the C–H bonds it targets. The formation of new C–C and C–Z bonds can lead to significant changes in these molecules, potentially affecting their function and the biochemical pathways they are involved in .
Pharmacokinetics
It is known that the 8-aminoquinoline class of compounds, which includes primaquine, has been used effectively against multiple life-cycle stages of the malaria-causing plasmodium parasites . This suggests that 8-aminoquinoline-2-carboxylic Acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.
Action Environment
The action, efficacy, and stability of 8-aminoquinoline-2-carboxylic Acid could be influenced by various environmental factors. These could include the presence of transition metal catalysts or photocatalysts, which are known to facilitate its interaction with its targets . Other factors, such as pH and temperature, could also potentially affect its stability and activity.
属性
IUPAC Name |
8-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYCPHGLRYTKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358809 | |
| Record name | 8-aminoquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91289-36-0 | |
| Record name | 8-aminoquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-aminoquinoline-2-carboxylic acid suitable for creating nanosized foldamers?
A1: The structure of 8-aminoquinoline-2-carboxylic acid allows it to be used as a monomer in a "double segment strategy" []. This strategy enables the creation of large, helical foldamers containing up to 96 quinoline units []. The resulting foldamers are described as "rigid" and maintain their helical conformation in both the gas phase and solution [].
Q2: How was the behavior of these foldamers studied in different environments?
A2: Researchers utilized various techniques to analyze the foldamers' dynamic properties. Ion mobility mass spectrometry provided insights into the foldamer conformation in the gas phase []. In solution, diffusion characteristics were assessed using DOSY (diffusion-ordered spectroscopy) to determine translational diffusion and fluorescence anisotropy to measure rotational diffusion []. These combined methods helped confirm the rigidity and helical structure maintenance in different environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



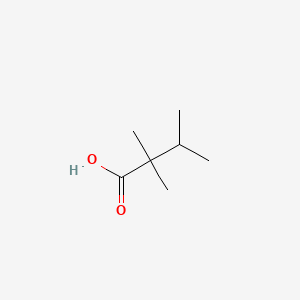
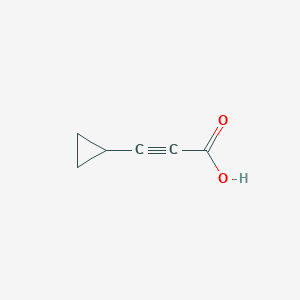
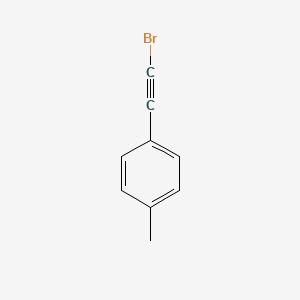
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
